

# Proteomic and metabolomic changes after sulfur mustard exposure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Mustard gas

Cat. No.: B1223074

[Get Quote](#)

An in-depth analysis of the complex molecular cascades following exposure to sulfur mustard (SM) is critical for the development of effective diagnostics and therapeutic interventions. This technical guide provides a comprehensive overview of the proteomic and metabolomic alterations observed in response to SM, tailored for researchers, scientists, and drug development professionals.

## Proteomic Changes Following Sulfur Mustard Exposure

Exposure to sulfur mustard, a potent alkylating agent, induces significant and lasting changes in the proteome, reflecting underlying pathological processes such as inflammation, oxidative stress, and tissue damage.[1] Studies on human subjects, some conducted decades after exposure, and in various animal and cellular models, have identified a range of protein biomarkers associated with both acute and chronic effects of SM.[1][2]

In individuals with long-term pulmonary complications, proteomic analyses of serum and plasma have revealed altered levels of several key proteins.[2][3] Notably, isoforms of haptoglobin and amyloid A1 were consistently detected in patients with lung diseases but not in healthy controls.[3][4] A comparative proteomics study identified 14 upregulated and 6 downregulated proteins in the serum of chronic mustard lung patients, pointing towards ongoing poor repair cycles in affected tissues.[5] These changes are tightly linked to chronic inflammation, oxidative stress, mitochondrial dysfunction, and increased activity of proteases like caspases and matrix metalloproteinases.[1]

In vitro studies using human epidermal keratinocytes have shown that SM directly alkylates structural proteins, including cytokeratins (K14, K16, K17), actin, and galectin-7, which are crucial for maintaining cellular architecture.[6] This alkylation may be a primary event leading to the characteristic blistering (vesication) of the skin.[6] Furthermore, large-scale quantitative phosphoproteomic approaches have identified over 2,300 phosphorylation sites with altered levels after SM exposure in keratinocytes, implicating numerous signaling pathways in the cellular response to SM-induced toxicity.[7][8]

## Quantitative Proteomic Data Summary

The following table summarizes key proteins identified as altered following sulfur mustard exposure across various studies.

| Protein                               | Change                 | Sample Type    | Study Population / Model               | Key Function / Pathway             | Reference                               |
|---------------------------------------|------------------------|----------------|--|------------------------------------|---|
| Haptoglobin (α1 isoforms)             | Upregulated / Detected | Plasma / Serum | Human (Chronic Lung Disease)           | Acute Phase Response, Inflammation | <a href="#">[3]</a> <a href="#">[4]</a> |
| Amyloid A1 (isoforms)                 | Upregulated / Detected | Plasma / Serum | Human (Chronic Lung Disease)           | Acute Phase Response, Inflammation | <a href="#">[3]</a> <a href="#">[4]</a> |
| ATPase Inhibitor                      | Upregulated            | Serum          | Human (with Respiratory Complications) | Mitochondrial Function             | <a href="#">[2]</a>                     |
| Cytochrome c oxidase assembly protein | Upregulated            | Serum          | Human (with Respiratory Complications) | Mitochondrial Function             | <a href="#">[2]</a>                     |
| T cell receptor alpha                 | Upregulated            | Serum          | Human (with Respiratory Complications) | Immune Response                    | <a href="#">[2]</a>                     |
| Immunoglobulin lambda                 | Upregulated            | Serum          | Human (with Respiratory Complications) | Immune Response                    | <a href="#">[2]</a>                     |
| Hematopoietic cell signal transducer  | Upregulated            | Serum          | Human (with Respiratory Complications) | Signal Transduction                | <a href="#">[2]</a>                     |
| RNA demethylase                       | Absent                 | Serum          | Human (Exposed                         | RNA Modification                   | <a href="#">[2]</a>                     |

| Groups)                       |                      |                               |                                |                                    |                     |
|-------------------------------|----------------------|-------------------------------|--------------------------------|------------------------------------|---------------------|
| Apolipoprotein A1             | Downregulated        | Serum                         | Human (Skin/Lung Damage)       | Lipid Metabolism                   | <a href="#">[9]</a> |
| Transferrin                   | Altered Expression   | Not Specified                 | Human (30 years post-exposure) | Iron Transport                     | <a href="#">[1]</a> |
| Alpha 1 antitrypsin           | Altered Expression   | Not Specified                 | Human (30 years post-exposure) | Protease Inhibition, Inflammation  | <a href="#">[1]</a> |
| Protein disulfide isomerase   | Altered Expression   | Not Specified                 | Human (30 years post-exposure) | Protein Folding, Oxidative Stress  | <a href="#">[1]</a> |
| Cytokeratins (K14, K16, K17)  | Adducted / Breakdown | Human Epidermal Keratinocytes | In Vitro                       | Cytoskeleton, Structural Integrity | <a href="#">[6]</a> |
| Actin                         | Adducted             | Human Epidermal Keratinocytes | In Vitro                       | Cytoskeleton                       | <a href="#">[6]</a> |
| Galectin-7                    | Adducted             | Human Epidermal Keratinocytes | In Vitro                       | Cell Adhesion, Apoptosis           | <a href="#">[6]</a> |
| Heat Shock Protein 27 (HSP27) | New Charge Variants  | Human Epidermal Keratinocytes | In Vitro                       | Stress Response, Protein Folding   | <a href="#">[6]</a> |

## Metabolomic Changes Following Sulfur Mustard Exposure

Metabolomic profiling of individuals exposed to sulfur mustard reveals significant and persistent dysregulation of key metabolic pathways.[10] These alterations provide insights into the systemic biochemical consequences of SM toxicity and offer potential biomarkers for exposure and disease severity.[11]

Studies using proton nuclear magnetic resonance ( $^1\text{H}$ -NMR) and mass spectrometry on serum and plasma samples have identified distinct metabolic signatures in exposed individuals, even decades after the initial event.[11][12] In patients with chronic complications, the most consistently affected pathways include vitamin B6 metabolism (down-regulated), bile acid metabolism (up-regulated), and tryptophan metabolism (down-regulated).[11][13]

Further analysis of plasma from rabbits ocularly exposed to SM vapors showed profound, time-dependent dysregulation of sulfur-containing amino acids, phenylalanine, tyrosine, tryptophan, polyamine, and purine biosynthesis.[10] Specific metabolites like taurine and 3,4-dihydroxy-phenylalanine (Dopa) appeared to correlate with the different phases of ocular damage, while changes in adenosine, polyamines, and acylcarnitines might be linked to neovascularization. [10] In lung injury models, metabolomic analysis points to extensive depletion of adenine and disruption of nucleotide metabolism, consistent with the DNA and RNA damaging effects of SM. [14]

## Quantitative Metabolomic Data Summary

The table below outlines key metabolites and pathways found to be altered after sulfur mustard exposure.

| Metabolite / Pathway               | Change        | Sample Type    | Study Population / Model                       | Implicated Process                        | Reference                                 |
|------------------------------------|---------------|----------------|--|---|---|
| Vitamin B6 Metabolism              | Downregulated | Serum          | Human (Chronic Complications)                  | Co-enzyme function, Amino Acid Metabolism | <a href="#">[11]</a>                      |
| Bile Acid Metabolism               | Upregulated   | Serum          | Human (Chronic Complications)                  | Lipid Digestion, Signaling                | <a href="#">[11]</a>                      |
| Tryptophan Metabolism              | Downregulated | Serum / Plasma | Human (Chronic Complications), Rabbit (Ocular) | Inflammation, Neurotransmitter Synthesis  | <a href="#">[10]</a> <a href="#">[11]</a> |
| Sulfur Amino Acid Pathway          | Dysregulated  | Plasma         | Rabbit (Ocular Exposure)                       | Antioxidant Defense, Protein Synthesis    | <a href="#">[10]</a>                      |
| Polyamine Biosynthesis             | Dysregulated  | Plasma         | Rabbit (Ocular Exposure)                       | Cell Growth, Proliferation                | <a href="#">[10]</a>                      |
| Purine Biosynthesis                | Dysregulated  | Plasma         | Rabbit (Ocular Exposure)                       | Nucleotide Metabolism, Energy             | <a href="#">[10]</a>                      |
| Taurine                            | Altered       | Plasma         | Rabbit (Ocular Exposure)                       | Osmoregulation, Antioxidant               | <a href="#">[10]</a>                      |
| 3,4-dihydroxy-phenylalanine (Dopa) | Altered       | Plasma         | Rabbit (Ocular Exposure)                       | Neurotransmitter Precursor                | <a href="#">[10]</a>                      |

|                                      |                      |                   |  |   |  |
|--------------------------------------|----------------------|-------------------|--|---|--|
| Adenosine                            | Downregulated        | Lung Tissue Model | In Vitro                                   | Nucleotide Metabolism, Anti-inflammatory  | <a href="#">[14]</a>   |
| Ketone Bodies                        | Increased            | Serum             | Human (Lung Disease)                       | Energy Metabolism                         | <a href="#">[15]</a>   |
| Lactate                              | Increased            | Serum             | Human (Lung Disease)                       | Anaerobic Glycolysis                      | <a href="#">[15]</a>   |
| Amino Acids (Various)                | Increased            | Serum             | Human (Lung Disease)                       | Protein Metabolism, Energy                | <a href="#">[15]</a>   |
| Very Low-Density Lipoproteins (VLDL) | Decreased            | Serum             | Human (Lung Disease)                       | Lipid Transport                           | <a href="#">[15]</a>   |
| Thiodiglycol (TDG)                   | Detected / Increased | Urine, Blood      | Human (Accidental Exposure), Animal Models | SM Hydrolysis Product, Exposure Biomarker | <a href="#">[16]</a> <a href="#">[17]</a> <a href="#">[18]</a> |
| $\beta$ -Lyase Metabolites           | Detected / Increased | Urine             | Human (Accidental Exposure)                | SM-Glutathione Conjugate Metabolite       | <a href="#">[16]</a> <a href="#">[18]</a>                      |

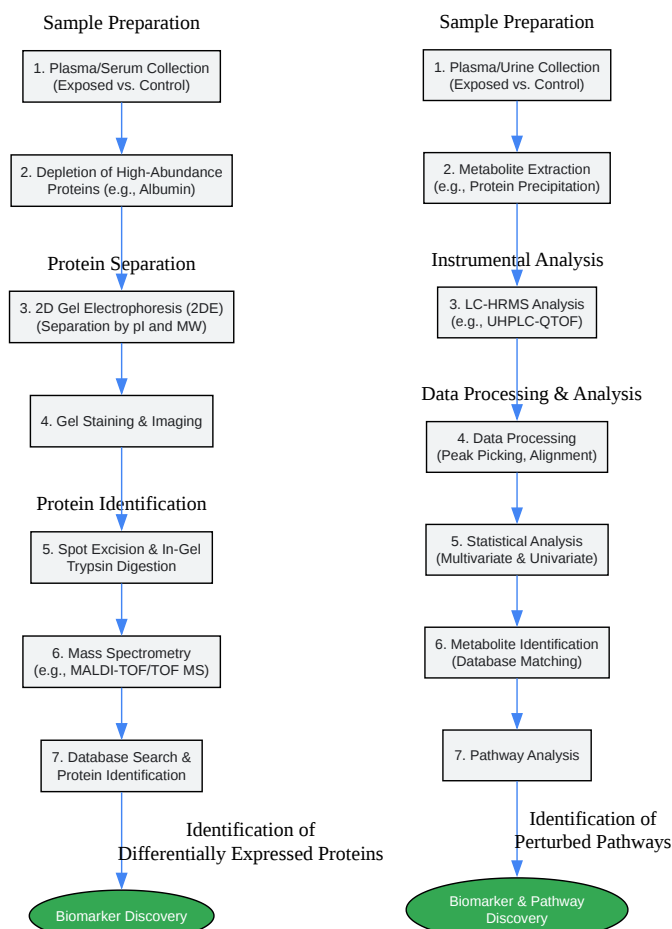
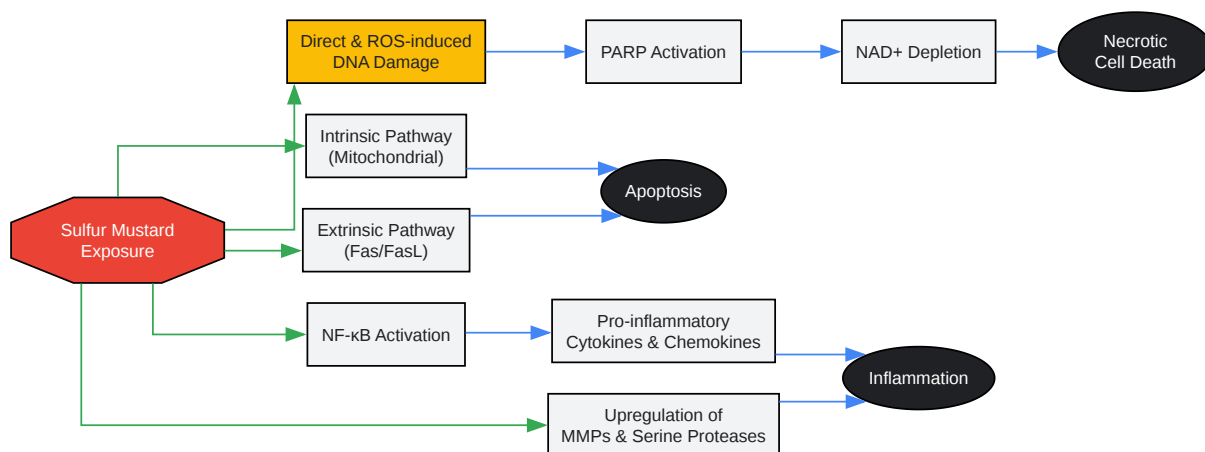
## Core Signaling Pathways and Experimental Workflows

The toxicity of sulfur mustard stems from its ability to alkylate DNA, proteins, and lipids, triggering a complex network of cellular responses.[\[19\]](#)[\[20\]](#) Understanding these pathways and the methods used to study them is fundamental for developing countermeasures.

## Key Signaling Pathways in SM Toxicity

SM exposure initiates several interconnected signaling cascades that culminate in inflammation, apoptosis, and tissue necrosis.[19] Direct and indirect DNA damage activates Poly (ADP-ribose) polymerase (PARP), leading to a depletion of cellular NAD<sup>+</sup> and energy crisis, which can result in cell death.[19] Concurrently, SM activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis.[21][22] A significant inflammatory response is also triggered, mediated by transcription factors like NF-κB, leading to the release of pro-inflammatory cytokines and chemokines.[19][22]





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A review on proteomics analysis to reveal biological pathways and predictive proteins in sulfur mustard exposed patients: roles of inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Plasma proteomic profile of sulfur mustard exposed lung diseases patients using 2-dimensional gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma proteomic profile of sulfur mustard exposed lung diseases patients using 2-dimensional gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative proteomic analysis of mustard lung as a complicated disease using systems biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomic assessment of sulfur mustard-induced protein adducts and other protein modifications in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A large-scale quantitative proteomic approach to identifying sulfur mustard-induced protein phosphorylation cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. A review on symptoms, treatments protocols, and proteomic profile in sulfur mustard-exposed victims | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Serum Metabolomic Profiling of Sulphur Mustard-Exposed Individuals Using (1)H Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMR- and GC/MS-based metabolomics of sulfur mustard exposed individuals: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Proteomic, Metabolomic, and Lipidomic Analyses of Lung Tissue Exposed to Mustard Gas - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NMR spectroscopy-based metabolomic study of serum in sulfur mustard exposed patients with lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Monitoring sulfur mustard exposure by gas chromatography-mass spectrometry analysis of thiodiglycol cleaved from blood proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sulfur Mustard Toxicity Following Dermal Exposure: Role of Oxidative Stress, and Antioxidant Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Emerging targets for treating sulfur mustard-induced injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Signaling Molecules in Sulfur Mustard-Induced Cutaneous Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Proteomic and metabolomic changes after sulfur mustard exposure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1223074#proteomic-and-metabolomic-changes-after-sulfur-mustard-exposure]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)